Diethyl 1,2,5-oxadiazole-3,4-dicarboxylate 2-oxide

Vue d'ensemble

Description

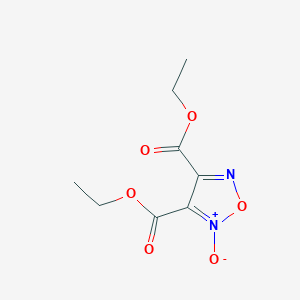

Diethyl 1,2,5-oxadiazole-3,4-dicarboxylate 2-oxide is an organic compound with the molecular formula C8H10N2O6 It is a derivative of oxadiazole, a five-membered heterocyclic compound containing nitrogen and oxygen atoms

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 1,2,5-oxadiazole-3,4-dicarboxylate 2-oxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diethyl oxalate with hydrazine hydrate to form diethyl oxalohydrazide. This intermediate is then treated with nitrous acid to yield the desired oxadiazole derivative. The reaction conditions often include maintaining a specific temperature and pH to ensure the successful formation of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. The industrial methods also focus on optimizing the reaction efficiency and minimizing waste generation.

Analyse Des Réactions Chimiques

Types of Reactions

Diethyl 1,2,5-oxadiazole-3,4-dicarboxylate 2-oxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

Reduction: It can be reduced to yield lower oxidation state products.

Substitution: The oxadiazole ring can undergo substitution reactions with various nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides, acyl chlorides, and amines can be employed under appropriate conditions, such as the presence of a catalyst or specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction can produce compounds with fewer oxygen atoms. Substitution reactions can result in a variety of substituted oxadiazole derivatives with different functional groups attached to the ring.

Applications De Recherche Scientifique

Key Properties

- Molecular Weight : 230.17 g/mol

- Density : 1.45 g/cm³

- Boiling Point : 309.2ºC at 760 mmHg

Medicinal Chemistry

Diethyl 1,2,5-oxadiazole-3,4-dicarboxylate 2-oxide has garnered attention for its potential biological activities. Research indicates that compounds containing the oxadiazole ring system often exhibit significant antimicrobial and anticancer properties. Studies are ongoing to explore its efficacy as a therapeutic agent against various diseases .

Material Science

The unique chemical structure of this compound allows it to be used in the development of new materials such as polymers and coatings. Its reactivity contributes to the formation of advanced materials with enhanced properties .

Agrochemicals

Research has shown that derivatives of oxadiazoles can function as herbicides and insecticides. This compound's structural characteristics may provide a basis for developing effective agrochemical agents .

Synthetic Organic Chemistry

This compound serves as a versatile building block in organic synthesis. It can participate in various chemical reactions to form more complex organic molecules, making it valuable in synthetic pathways aimed at producing pharmaceuticals and other biologically active compounds .

Case Study: Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against several bacterial strains. Results indicated significant inhibition of growth for Gram-positive bacteria, suggesting its potential as an antimicrobial agent.

Case Study: Polymer Development

In another research initiative, this compound was utilized in synthesizing novel polymeric materials. The resulting polymers exhibited improved thermal stability and mechanical properties compared to traditional polymers.

Mécanisme D'action

The mechanism of action of Diethyl 1,2,5-oxadiazole-3,4-dicarboxylate 2-oxide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its effects are mediated through the formation of reactive intermediates that interact with cellular components, leading to changes in cellular function and activity.

Comparaison Avec Des Composés Similaires

Diethyl 1,2,5-oxadiazole-3,4-dicarboxylate 2-oxide can be compared with other oxadiazole derivatives, such as:

- Diethyl 1,2,4-oxadiazole-3,5-dicarboxylate

- Diethyl 1,3,4-oxadiazole-2,5-dicarboxylate

These compounds share similar structural features but differ in the position of the nitrogen and oxygen atoms within the ring. The unique arrangement of atoms in this compound contributes to its distinct chemical properties and reactivity, making it a valuable compound for various applications.

Activité Biologique

Diethyl 1,2,5-oxadiazole-3,4-dicarboxylate 2-oxide (DEDO) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis methods, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 230.17 g/mol. It features an oxadiazole ring and two carboxylate groups, contributing to its reactivity and potential applications in synthetic chemistry. The compound is characterized by a density of 1.45 g/cm³ and a boiling point of 309.2ºC at 760 mmHg.

The biological activity of DEDO is primarily attributed to its interaction with specific molecular targets within cells. The compound can act as an inhibitor or activator of various enzymes, influencing biochemical pathways that may lead to therapeutic effects. The formation of reactive intermediates is crucial in mediating these effects, which can alter cellular functions significantly.

Antimicrobial Properties

Research indicates that DEDO exhibits notable antimicrobial activity. Preliminary studies suggest its effectiveness against various bacterial strains, although specific data on minimal inhibitory concentrations (MICs) are still limited. Further investigations are needed to elucidate the exact mechanisms through which DEDO exerts its antimicrobial effects.

Anticancer Properties

DEDO has shown promise as an anticancer agent in several studies. Its mechanism involves the induction of apoptosis in cancer cells and inhibition of cell proliferation. For example, it has been evaluated against various cancer cell lines such as HEPG2 (liver cancer) and MCF7 (breast cancer), demonstrating significant cytotoxicity with IC50 values comparable to established chemotherapeutics .

Comparative Analysis with Similar Compounds

The following table compares DEDO with other oxadiazole derivatives regarding their structural characteristics and biological activities:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Diethyl 1,2,5-Oxadiazole-3-carboxylate | Contains one carboxylate group | Simpler structure; less reactive than DEDO |

| Ethyl 1,2,5-Oxadiazole-3-carboxylate | Single ethyl group; no dicarboxylate | Lower molecular weight; different reactivity |

| Methyl 1,2,5-Oxadiazole-3-carboxylate | Methyl ester variant | Different sterics; potential for varied biological activity |

DEDO's unique dual carboxylate groups enhance its reactivity compared to these similar compounds .

Case Studies and Research Findings

- Anticancer Activity : In a study assessing various oxadiazole derivatives for anticancer properties, DEDO exhibited significant growth inhibition against several cancer cell lines. The compound's IC50 values were reported to be lower than those of standard treatments like doxorubicin .

- Enzyme Interaction Studies : Research involving molecular docking has indicated that DEDO interacts effectively with key enzymes involved in cancer metabolism. Its binding affinity suggests a potential role as a therapeutic agent targeting specific pathways in tumor cells .

Q & A

Q. Basic: What are the standard synthetic methodologies for preparing diethyl 1,2,5-oxadiazole-3,4-dicarboxylate 2-oxide?

The compound is synthesized via self-condensation of ethyl nitroacetate under reflux conditions. Key steps include dissolving ethyl nitroacetate in a solvent (e.g., DMSO), refluxing for 18 hours, and isolating the product via reduced-pressure distillation and crystallization . Advanced methods involve one-step nitration reactions using trifluoroacetic acid (TFA) and 100% HNO₃ to construct furoxan-bridged energetic derivatives, optimizing yield and stability .

Q. Basic: How is the compound characterized structurally and functionally in academic research?

Structural characterization employs ¹H NMR (e.g., δ = 1.29 ppm for CH₃CH₂ groups) and X-ray crystallography to confirm the 1,2,5-oxadiazole 2-oxide framework . Functional analysis includes assessing NO release via thiol-induced mechanisms and quantifying antioxidant activity using TBARS assays to measure lipid peroxidation inhibition in liver microsomes .

Q. Basic: What experimental models are used to evaluate its antioxidant activity?

Antioxidant efficacy is tested in iron/ascorbate-induced lipid peroxidation assays using rat liver microsomes. IC₅₀ values are determined by tracking thiobarbituric acid-reactive substances (TBARS) formation, with dose-dependent inhibition observed (e.g., CHF2363 showing enhanced activity compared to parent phenols) .

Q. Basic: How is vasodilatory activity quantified in vitro?

Vasodilation is measured in endothelium-denuded rat renal artery strips pre-contracted with phenylephrine. EC₅₀ values are calculated by evaluating dose-dependent relaxation, with cGMP-dependent pathways confirmed via ODQ (a soluble guanylate cyclase inhibitor) .

Q. Advanced: How can conflicting mutagenicity data for oxadiazole derivatives be resolved?

While benzo[c][1,2,5]oxadiazole 1-oxide exhibits mutagenicity in Salmonella typhimurium TA98 assays, furoxan N-oxides lack such activity. Researchers must conduct structure-activity relationship (SAR) studies to differentiate mutagenic alerts, focusing on substituent effects (e.g., nitro groups vs. electron-withdrawing moieties) .

Q. Advanced: What strategies optimize NO release kinetics in furoxan derivatives?

NO release is modulated by introducing electron-donating substituents (e.g., methyl groups) or altering ring substituents to enhance thiol-mediated hydrolysis. Kinetic studies using amperometric NO sensors in physiological buffers are critical for tuning release rates .

Q. Advanced: How should cross-tolerance experiments with nitroglycerin (GTN) be designed?

Pre-treat isolated rat aortic rings with GTN to induce tolerance, then test vasodilatory responses to diethyl oxadiazole derivatives. Compare EC₅₀ shifts to assess retained efficacy. CHF2636, for example, avoids GTN-like tolerance by bypassing mitochondrial aldehyde dehydrogenase-dependent bioactivation .

Q. Advanced: How can thermodynamic stability be improved for energetic applications?

Incorporate nitropyrazole or triazine moieties into the furoxan backbone via nitration reactions. Density functional theory (DFT) calculations predict stability, while impact sensitivity tests (e.g., BAM methods) validate safety for high-energy material applications .

Q. Advanced: Why do substituent effects on antioxidant activity vary across studies?

Discrepancies arise from differences in assay conditions (e.g., lipid membrane composition) and substituent electronic profiles. For example, electron-rich phenols enhance radical scavenging, while bulky groups reduce membrane permeability. Use comparative SAR tables (Table 1 in ) to contextualize IC₅₀ variability.

Q. Advanced: How are NO-donor antioxidant hybrids designed to target atherosclerosis?

Hybrids combine furoxan NO-release with phenolic antioxidants (e.g., Trolox® derivatives). Synthesize via Wittig reactions to link α,β-unsaturated esters to furoxan cores, followed by deprotection. Validate synergy using dual-activity assays (e.g., concurrent NO release and lipid peroxidation inhibition) .

Propriétés

IUPAC Name |

diethyl 2-oxido-1,2,5-oxadiazol-2-ium-3,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O6/c1-3-14-7(11)5-6(8(12)15-4-2)10(13)16-9-5/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSNYSJGFMKPFRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NO[N+](=C1C(=O)OCC)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18417-40-8 | |

| Record name | NSC98298 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98298 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.